Cas no 885524-57-2 (5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide)

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide structure
885524-57-2 structure
商品名:5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
CAS番号:885524-57-2
MF:C10H16N2O3S
メガワット:244.310641288757
CID:2114831
PubChem ID:4962838

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-amino-2-ethoxy-N,N-dimethylBenzenesulfonamide
    • 5-amino-2-(ethyloxy)-N,N-dimethylbenzenesulfonamide
    • 964-792-8
    • Z104507236
    • 885524-57-2
    • SCHEMBL2436598
    • AKOS000123212
    • DA-38040
    • CS-0234357
    • 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
    • EN300-14115
    • KKB52457
    • 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
    • インチ: InChI=1S/C10H16N2O3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3
    • InChIKey: FHZGZOUIZGCREM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 244.08816355Da
  • どういたいしつりょう: 244.08816355Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 81Ų

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A640393-25mg
5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2
25mg
$ 50.00 2022-06-07
Enamine
EN300-14115-0.05g
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95.0%
0.05g
$66.0 2025-02-21
Enamine
EN300-14115-10.0g
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95.0%
10.0g
$1593.0 2025-02-21
Enamine
EN300-14115-0.25g
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95.0%
0.25g
$142.0 2025-02-21
Enamine
EN300-14115-500mg
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95.0%
500mg
$271.0 2023-09-30
Enamine
EN300-14115-10000mg
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95.0%
10000mg
$1593.0 2023-09-30
1PlusChem
1P019OZH-250mg
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95%
250mg
$225.00 2025-03-03
A2B Chem LLC
AV31101-5g
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95%
5g
$1167.00 2024-04-19
A2B Chem LLC
AV31101-250mg
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95%
250mg
$185.00 2024-04-19
Aaron
AR019P7T-50mg
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
885524-57-2 95%
50mg
$116.00 2025-02-08

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide 関連文献

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamideに関する追加情報

Recent Advances in the Study of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2)

The compound 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative is being investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and antimicrobial activity. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's ability to act as a potent inhibitor of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and CO2 hydration. Inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. Preliminary in vitro studies have demonstrated that 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide exhibits selective inhibition against CA IX and XII, isoforms that are overexpressed in hypoxic tumor environments. This selectivity suggests its potential as a targeted anticancer agent.

In addition to its enzyme inhibitory properties, recent investigations have explored the antimicrobial potential of this compound. Sulfonamides are well-known for their antibacterial activity, and modifications to their core structure, such as the introduction of an ethoxy group and dimethylamino moiety in this case, can enhance their spectrum of activity. Studies have shown that 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide exhibits moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight its potential as a lead compound for the development of novel antibiotics.

Structural optimization and SAR studies have also been a focal point of recent research. Computational modeling and X-ray crystallography have provided insights into the binding interactions of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide with its target enzymes. These studies reveal that the ethoxy group and the dimethylamino substituent play critical roles in stabilizing the compound within the active site of CA isoforms, thereby enhancing inhibitory potency. Furthermore, modifications to the sulfonamide moiety have been explored to improve solubility and bioavailability, addressing some of the pharmacokinetic challenges associated with this class of compounds.

Despite these promising findings, challenges remain in the development of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects, metabolic stability, and potential toxicity need to be thoroughly investigated in preclinical models. Ongoing research is focused on addressing these challenges through systematic medicinal chemistry approaches and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2) represents a promising candidate for further development in both anticancer and antimicrobial therapies. Its selective enzyme inhibitory activity and structural versatility make it a valuable scaffold for drug discovery. Future research should prioritize the optimization of its pharmacological properties and the evaluation of its efficacy in relevant disease models. As the field advances, this compound may serve as a cornerstone for the development of next-generation therapeutics in chemical biology and medicine.

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